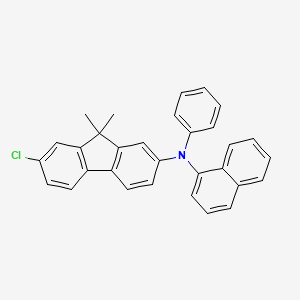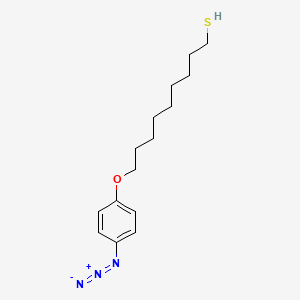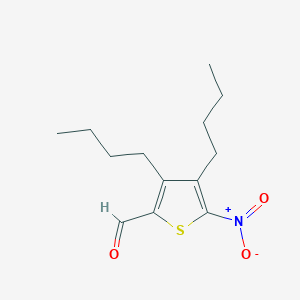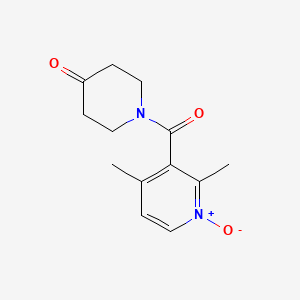![molecular formula C17H18O B12599681 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene CAS No. 648433-49-2](/img/structure/B12599681.png)
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene is an organic compound characterized by its unique structure, which includes both alkyne and alkene functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as but-2-yne-1-ol and hept-1-en-5-yne.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group, followed by the addition of the benzene derivative under an inert atmosphere to prevent oxidation.
Catalysts: Catalysts like palladium or copper may be used to facilitate the coupling reactions, ensuring high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving alkynes and alkenes.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene involves its interaction with molecular targets through its reactive alkyne and alkene groups. These functional groups can participate in various chemical reactions, such as cycloadditions and cross-coupling reactions, which are crucial in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
But-3-yn-1-ylbenzene: Similar structure but lacks the hept-1-en-5-yn-4-yl group.
3-(Prop-2-yn-1-yloxy)benzaldehyde: Contains a prop-2-yn-1-yloxy group instead of but-2-yn-1-yl.
N-(But-3-yn-1-yl)-2-(((2-oxo-2H-chromen-7-yl)oxy)methyl)acrylamide: Contains a but-3-yn-1-yl group but has different substituents.
Uniqueness
1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene is unique due to the presence of both alkyne and alkene groups attached to the benzene ring, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
648433-49-2 |
|---|---|
Molekularformel |
C17H18O |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1-but-2-ynoxy-2-hept-1-en-5-yn-4-ylbenzene |
InChI |
InChI=1S/C17H18O/c1-4-7-14-18-17-13-9-8-12-16(17)15(10-5-2)11-6-3/h5,8-9,12-13,15H,2,10,14H2,1,3H3 |
InChI-Schlüssel |
NIERIGBIFNCLHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCOC1=CC=CC=C1C(CC=C)C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(4-methoxyphenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12599632.png)

![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-dimethylacetamide](/img/structure/B12599641.png)
![5-{[tert-Butyl(diphenyl)silyl]oxy}oxan-2-ol](/img/structure/B12599643.png)
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenol](/img/structure/B12599651.png)
![2,5-Diazaspiro[3.5]nonane, 5-methyl-2-(3-pyridinyl)-](/img/structure/B12599659.png)

![N-[2-(Dipropylamino)ethyl]acetamide](/img/structure/B12599663.png)
